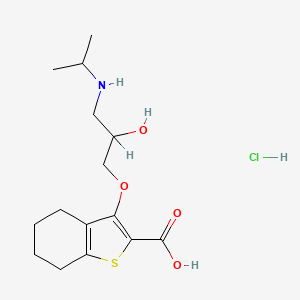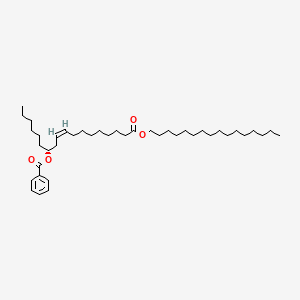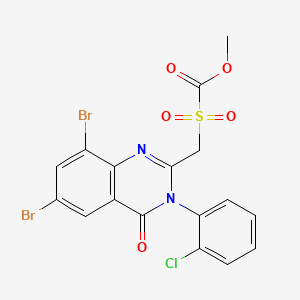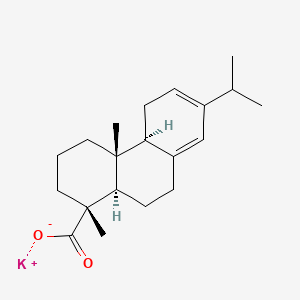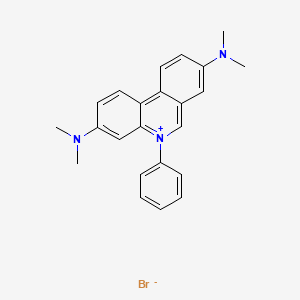
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its phenanthridinium core, which is substituted with dimethylamino groups at positions 3 and 8, and a phenyl group at position 6. The bromide ion serves as the counterion to balance the charge of the phenanthridinium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and subsequent quaternization with methylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenanthridinium core to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe for detecting specific ions or molecules.
Biology: The compound is employed in biological assays to study cell viability and apoptosis due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide exerts its effects involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthridinium core, which allows it to insert between base pairs of the DNA.
Comparison with Similar Compounds
Similar Compounds
Ethidium Bromide: Another phenanthridinium derivative known for its DNA intercalating properties.
Propidium Iodide: A phenanthridinium compound used in cell viability assays.
Acridine Orange: A structurally similar compound used as a nucleic acid-selective fluorescent dye.
Uniqueness
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
102586-18-5 |
|---|---|
Molecular Formula |
C23H24BrN3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-N,3-N,8-N,8-N-tetramethyl-5-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C23H24N3.BrH/c1-24(2)19-10-12-21-17(14-19)16-26(18-8-6-5-7-9-18)23-15-20(25(3)4)11-13-22(21)23;/h5-16H,1-4H3;1H/q+1;/p-1 |
InChI Key |
IIWGIPUIAAKCJS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C[N+](=C3C=C(C=CC3=C2C=C1)N(C)C)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


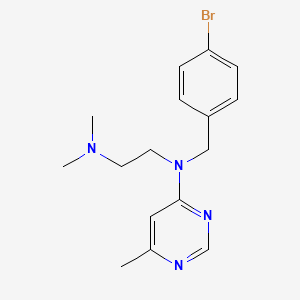
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
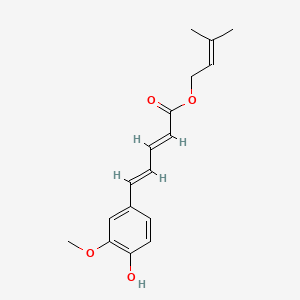
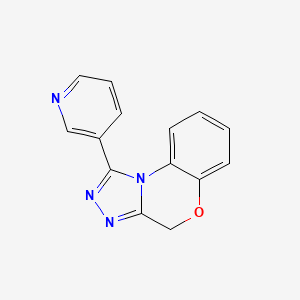
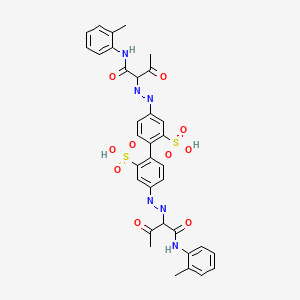
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

